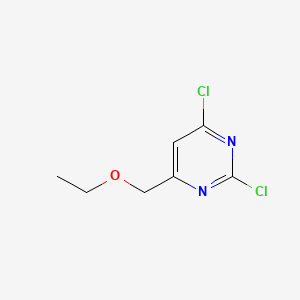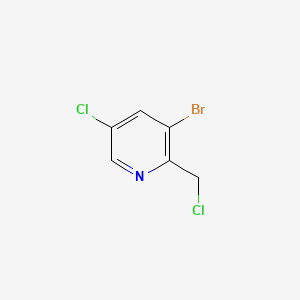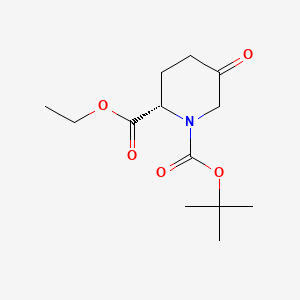
5-(p-Tolyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(p-Tolyl)nicotinonitrile is a chemical compound that has been used in various research studies . It is a type of nicotinonitrile, which is a class of organic compounds containing a nitrile group attached to a nicotinic acid or its derivative .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in several studies . For instance, one study described the synthesis of nicotinonitriles via cooperative vinylogous anomeric-based oxidation . Another study reported the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines and polysubstituted pyridines containing the 1,2,3,-triazole moiety .Molecular Structure Analysis
The molecular structure of this compound and related compounds has been analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) . These studies have provided insights into the geometric parameters, crystal structure, and intermolecular interactions of these compounds .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of various chemical analyses . For example, one study discussed the reactions of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies . These analyses have provided information on properties such as the compound’s geometric parameters, crystal structure, and intermolecular interactions .Applications De Recherche Scientifique
Medicinal Chemistry and Biological Evaluation : Nicotinonitriles, including derivatives like 5-(p-Tolyl)nicotinonitrile, have been studied for their potential as inhibitors of SIRT1, an enzyme implicated in aging and metabolic regulation. Some derivatives showed significant in vitro inhibitory potential, outperforming known inhibitors like nicotinamide (Challa et al., 2021). Another study focused on the bronchodilation properties of nicotinonitrile compounds, identifying certain derivatives with significant potency in comparison to standard treatments (Soliman et al., 2017).
Corrosion Inhibition : Nicotinonitriles, including variants like this compound, have been investigated for their effectiveness in inhibiting corrosion of metals in acidic environments. These compounds show high inhibition efficiency, acting as adsorbents on metal surfaces to prevent corrosion (Singh et al., 2016).
Material Science and Photophysical Studies : Research into the photophysical properties of nicotinonitrile derivatives has revealed their potential as light-emitting materials. For instance, studies on derivatives like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile show promising absorption and fluorescence properties, indicating their suitability for use in optoelectronic devices (Ahipa et al., 2014).
Synthetic Methods Development : There's ongoing research to develop efficient synthetic methods for creating multiply arylated or alkylated nicotinonitriles, including this compound. These methods are crucial for producing compounds with varied biological activities (Iwai et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on 5-(p-Tolyl)nicotinonitrile and similar compounds could involve further exploration of their synthesis, structure, and properties, as well as their potential applications in various fields . For instance, indole derivatives, which are structurally similar to nicotinonitriles, have been found to possess various biological activities, suggesting potential therapeutic applications .
Propriétés
IUPAC Name |
5-(4-methylphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-2-4-12(5-3-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWMSANHQMUUGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745123 |
Source


|
| Record name | 5-(4-Methylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267230-52-3 |
Source


|
| Record name | 5-(4-Methylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)





![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)





